6-Methoxypicolinamide

Übersicht

Beschreibung

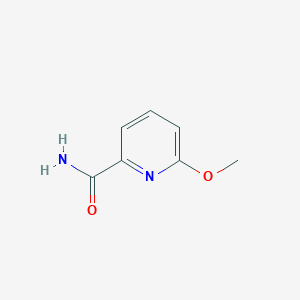

6-Methoxypicolinamide: is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of picolinamide, where a methoxy group is attached to the sixth position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypicolinamide typically involves the methoxylation of picolinamide derivatives. One common method includes the reaction of 6-chloropicolinamide with sodium methoxide in methanol, resulting in the substitution of the chlorine atom with a methoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxypicolinamide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products:

Oxidation: 6-Methoxypyridine-2-carboxylic acid.

Reduction: 6-Methoxypicolinamine.

Substitution: Various substituted picolinamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Targeting Metabotropic Glutamate Receptors

One of the most significant applications of 6-Methoxypicolinamide is its role in targeting metabotropic glutamate receptor subtype 2 (mGluR2). Research indicates that mGluR2 is implicated in several neuropsychiatric disorders, including schizophrenia, anxiety, and depression. Compounds similar to this compound have been synthesized and evaluated for their efficacy as negative allosteric modulators of mGluR2, which can potentially lead to novel therapeutic strategies for these conditions .

Positron Emission Tomography (PET) Imaging

This compound derivatives have been utilized in developing radioligands for PET imaging. For instance, a compound derived from this class was radiolabeled with carbon-11 to visualize mGluR2 activity in vivo. This application is crucial for understanding the receptor's role in various CNS disorders and could aid in the development of targeted therapies .

Data Tables

| Application | Description | References |

|---|---|---|

| Targeting mGluR2 | Negative allosteric modulation for treating CNS disorders | |

| PET Imaging | Radiolabeled compounds for visualizing receptor activity in vivo |

Case Study 1: Development of mGluR2 Modulators

A study focused on synthesizing and evaluating a series of compounds related to this compound demonstrated their potential as mGluR2 modulators. The research involved structure-activity relationship (SAR) studies that identified key modifications leading to enhanced receptor affinity and selectivity. These findings support the hypothesis that targeting mGluR2 can yield effective treatments for schizophrenia-like symptoms .

Case Study 2: Imaging Studies with Radiolabeled Compounds

In another study, researchers synthesized a radiolabeled version of a this compound derivative for PET imaging. The study highlighted the compound's ability to penetrate the blood-brain barrier effectively, allowing for accurate visualization of mGluR2 distribution in rat models. This application not only aids in understanding disease mechanisms but also paves the way for clinical applications in human subjects .

Wirkmechanismus

The mechanism of action of 6-Methoxypicolinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The methoxy group can influence the binding affinity and specificity of the compound towards its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

6-Chloropicolinamide: Similar structure but with a chlorine atom instead of a methoxy group.

6-Hydroxypicolinamide: Contains a hydroxyl group instead of a methoxy group.

6-Methylpicolinamide: Features a methyl group at the sixth position.

Uniqueness: 6-Methoxypicolinamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and alter its interaction with biological targets compared to its analogs .

Biologische Aktivität

6-Methoxypicolinamide (6-MPA) is a compound that has attracted attention in medicinal chemistry due to its potential pharmacological activities. This article provides a comprehensive overview of the biological activity of 6-MPA, focusing on its mechanisms, efficacy, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-MPA is characterized by a methoxy group attached to the pyridine ring, influencing its biological activity. The molecular structure can be represented as follows:

This structure allows for interactions with various biological targets, which are critical for its pharmacological effects.

Recent studies have explored the mechanisms through which 6-MPA exerts its biological effects. Key findings include:

- Antiplasmodial Activity : Research indicates that 6-MPA derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that certain derivatives possess IC50 values as low as 0.98 µM, indicating potent inhibitory effects on parasite growth .

- Modulation of Glutamate Receptors : Compounds related to 6-MPA have been identified as negative allosteric modulators of metabotropic glutamate receptors (mGlu2), which are implicated in various central nervous system disorders. These compounds demonstrated high potency and selectivity, with IC50 values reported around 26 nM .

Efficacy and Pharmacological Activity

The efficacy of 6-MPA has been evaluated through various pharmacological assays:

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| 6-MPA | Plasmodium falciparum | 0.98 | Significant antiplasmodial activity |

| Derivative 5i | mGlu2 receptor | 26 | High potency and selectivity |

These findings suggest that modifications to the core structure of 6-MPA can enhance its activity against specific biological targets.

Case Studies

Several case studies have highlighted the therapeutic potential of 6-MPA and its derivatives:

- Antimalarial Research : A study conducted by Attram et al. demonstrated that specific substitutions on the picolinamide fragment significantly enhance antiplasmodial activity. For instance, a compound with an ortho-substituted pyridine showed a reduction in parasite growth by over 93% .

- CNS Disorders : Another investigation focused on the modulation of mGlu2 receptors, revealing that certain derivatives could effectively penetrate the blood-brain barrier, making them suitable candidates for treating neurological conditions such as Alzheimer's disease .

Toxicity and Safety Profile

Safety assessments are crucial for evaluating the therapeutic potential of any compound. Preliminary cytotoxicity studies indicate that while some derivatives exhibit potent biological activities, they also maintain a favorable safety profile with minimal toxicity to human cells at effective concentrations .

Eigenschaften

IUPAC Name |

6-methoxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSOQIKOUXQYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603273 | |

| Record name | 6-Methoxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98276-69-8 | |

| Record name | 6-Methoxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.